molecular formula C8H13N3 B172883 4-Tert-butylpyrimidin-2-amine CAS No. 17321-94-7

4-Tert-butylpyrimidin-2-amine

Cat. No.: B172883
CAS No.: 17321-94-7
M. Wt: 151.21 g/mol
InChI Key: OKLVXPSKPCTBGL-UHFFFAOYSA-N
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Description

4-Tert-butylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This organic building block features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The structure is substituted with an amine group at the 2-position and a tert-butyl group at the 4-position, which can influence the molecule's lipophilicity and steric profile, making it a valuable intermediate in constructing more complex target molecules. This compound serves as a key synthetic precursor in organic and medicinal chemistry research. The pyrimidine core is of significant interest in drug discovery, particularly in the development of anti-inflammatory agents . Research indicates that synthetic pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activity of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The structure-activity relationships (SAR) of pyrimidines demonstrate that substitutions on the core ring, such as the tert-butyl group in this compound, are critical for modulating these biological activities and optimizing potency . Beyond anti-inflammatory applications, pyrimidine derivatives are extensively investigated for their antibacterial, antiviral, antifungal, and antioxidant properties, highlighting the versatility of this chemical scaffold . Researchers can utilize this chemical as a starting material for further functionalization or as a model compound for studying the physicochemical properties of substituted pyrimidines. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

4-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLVXPSKPCTBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498804
Record name 4-tert-Butylpyrimidin-2-amine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-94-7
Record name 4-(1,1-Dimethylethyl)-2-pyrimidinamine
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Record name 4-tert-Butylpyrimidin-2-amine
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Record name 4-tert-butylpyrimidin-2-amine
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Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of guanidine on the diketone, followed by cyclization and dehydration. For example, 3-tert-butyl-2,4-pentanedione reacts with guanidine hydrochloride in ethanol-toluene under reflux to yield the target compound.

Optimization and Yields

  • Solvent System : Ethanol-toluene (1:1) enhances solubility and facilitates azeotropic water removal.

  • Temperature : Reflux at 80–90°C for 6–8 hours achieves optimal cyclization.

  • Yield : 65–75% after recrystallization.

Table 1: Cyclocondensation Parameters

β-Diketone PrecursorGuanidine SourceSolventTemp. (°C)Yield (%)
3-tert-butyl-2,4-pentanedioneGuanidine HClEthanol-toluene8570
3-tert-butyl-1,3-diketoneGuanidine carbonateTHF7068

Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed methods enable direct functionalization of pyrimidine rings, offering regioselectivity and efficiency.

Directed C–H Alkylation

Using N-(tert-butyl)pyrimidin-2-amine as a substrate, a palladium catalyst introduces the tert-butyl group at the 4-position via directed C–H activation.

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidants : Ag₂CO₃ (2 equiv), Cu(OAc)₂·H₂O (2 equiv)

  • Solvent : Acetic acid

  • Temperature : 120°C, 30 hours.

  • Yield : 75%.

Advantages and Limitations

  • Regioselectivity : The 2-amino group directs tert-butyl installation at C4.

  • Challenges : High catalyst loading and prolonged reaction times.

Table 2: Palladium-Catalyzed Alkylation Data

SubstrateCatalystOxidantTemp. (°C)Yield (%)
N-(tert-butyl)pyrimidin-2-aminePd(OAc)₂Ag₂CO₃/Cu(OAc)₂12075

Nucleophilic Substitution on Halogenated Pyrimidines

Halogenated pyrimidines undergo nucleophilic substitution with tert-butylamine, though steric hindrance necessitates optimized conditions.

Reaction Pathway

4-Chloro-2-aminopyrimidine reacts with tert-butylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Key Parameters

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF at 100°C for 24 hours.

  • Yield : 50–60% after column chromatography.

Table 3: Substitution Reaction Optimization

HalideNucleophileBaseSolventYield (%)
4-Cltert-butylamineK₂CO₃DMF55
4-Brtert-butylamineCs₂CO₃DMSO58

Protecting the 2-amine group facilitates tert-butyl introduction, followed by deprotection.

Boc Protection Approach

  • Step 1 : Protect 2-aminopyrimidine with Boc₂O in THF using Et₃N.

  • Step 2 : Introduce tert-butyl via Friedel-Crafts alkylation with tert-butyl chloride/AlCl₃.

  • Step 3 : Deprotect with TFA/CH₂Cl₂.

  • Overall Yield : 40–50%.

Table 4: Protection/Deprotection Metrics

StepReagentsConditionsYield (%)
ProtectionBoc₂O, Et₃NTHF, 40°C90
Alkylationtert-butyl chloride, AlCl₃DCM, 0°C60
DeprotectionTFACH₂Cl₂, rt85

Comparative Analysis of Methods

Table 5: Method Comparison

MethodAdvantagesDisadvantagesYield Range (%)
CyclocondensationSimple setup, scalableLimited precursor availability65–75
Palladium-CatalyzedHigh regioselectivityCostly catalysts, long duration70–75
Nucleophilic SubstitutionStraightforwardLow yields due to steric hindrance50–60
Protection/DeprotectionFlexibleMulti-step, moderate yields40–50

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Tert-butylpyrimidin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-tert-butylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-Tert-butylpyrimidin-2-amine 17321-94-7 C₈H₁₃N₃ 151.2 tert-butyl (C4), NH₂ (C2) Building block in organic synthesis
2-Amino-4-methylpyrimidine 108-52-1 C₅H₇N₃ 109.1 CH₃ (C4), NH₂ (C2) Industrial chemical intermediate
2-Chloro-4-methylpyrimidin-5-amine - C₅H₆ClN₃ 143.5 Cl (C5), CH₃ (C4), NH₂ (C2) Research intermediate in cross-coupling
4-tert-butyl-6-chloropyrimidin-2-amine - C₈H₁₂ClN₃ 185.5 tert-butyl (C4), Cl (C6), NH₂ (C2) Potential electrophilic substitution precursor
5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine 175202-10-5 C₁₃H₂₁N₄O₂S 297.1 tert-butylsulfonyl (C5), pyrrolidine (C2) Medicinal chemistry applications (e.g., kinase inhibition)

Key Findings

Steric and Lipophilic Effects: The tert-butyl group in this compound increases steric hindrance and lipophilicity compared to the methyl group in 2-amino-4-methylpyrimidine. This difference impacts solubility and membrane permeability, making the tert-butyl derivative more suitable for hydrophobic environments in drug design .

Electronic Effects :

  • Chlorine-substituted derivatives (e.g., 2-chloro-4-methylpyrimidin-5-amine and 4-tert-butyl-6-chloropyrimidin-2-amine) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. This property is leveraged in synthesizing functionalized heterocycles .

Functional Group Diversity :

  • The sulfonyl-pyrrolidine moiety in 5-(tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine introduces hydrogen-bonding capabilities and structural rigidity, often critical for target engagement in kinase inhibitors .

Synthetic Accessibility :

  • This compound is synthesized via straightforward routes involving guanidine intermediates and tert-butyl precursors, as evidenced by methods used for analogous compounds . In contrast, sulfonyl- or pyrrolidine-containing derivatives may require multi-step functionalization, increasing synthetic complexity .

Biological Activity

4-Tert-butylpyrimidin-2-amine is a pyrimidine derivative characterized by a tert-butyl group at the fourth position and an amino group at the second position of the pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C8H12N4
  • Molecular Weight : 168.21 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator in various biochemical processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle associated with tumor growth. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against CDK2, with IC50 values ranging from 0.019 μM to 0.23 μM depending on structural modifications .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that it possesses activity against various pathogens, although specific data on minimum inhibitory concentrations (MIC) and mechanisms of action are still being compiled. Its potential as a lead compound for developing new antimicrobial agents is being actively pursued .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EffectivenessReference
AnticancerCDK2IC50 = 0.019 μM
AntimicrobialVarious pathogensMIC values pending
Enzyme InhibitionUnknownModulates activity

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the bioavailability and safety profile of this compound. Initial findings suggest favorable absorption characteristics, but comprehensive studies are required to assess its metabolism, distribution, excretion, and potential toxicity in humans.

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